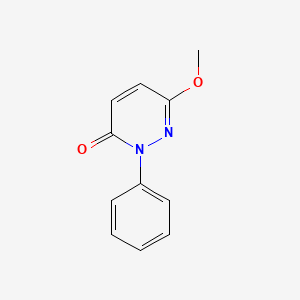
C15H16Cl3NO2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C15H16Cl3NO2 is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C15H16Cl3NO2 involves multiple steps, typically starting with the preparation of intermediate compounds. One common method includes the reaction of a chlorinated aromatic compound with a nitrogen-containing reagent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
C15H16Cl3NO2: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of This compound are typically carried out under controlled temperatures and pressures to ensure the desired outcome. Solvents like acetonitrile, methanol, and toluene are commonly used, along with catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.
Aplicaciones Científicas De Investigación
C15H16Cl3NO2: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various biological targets.
Industry: is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of C15H16Cl3NO2 involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
C15H16Cl3NO2: can be compared with other similar compounds to highlight its uniqueness:
This compound: vs. : While both compounds have similar molecular structures, the presence of different functional groups can lead to variations in their chemical reactivity and biological activity.
This compound: vs.
Propiedades
IUPAC Name |
3-[2-[(2,4-dichlorophenyl)methylamino]-1-hydroxyethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2.ClH/c16-12-5-4-11(14(17)7-12)8-18-9-15(20)10-2-1-3-13(19)6-10;/h1-7,15,18-20H,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQOURCFDCMMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CNCC2=C(C=C(C=C2)Cl)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5410172.png)
![N-(2-fluoroethyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5410176.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5410184.png)
![2-[methyl(2-phenylethyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5410200.png)
![2-cyclohexyl-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]acetamide](/img/structure/B5410204.png)
![1'-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5410206.png)

![[5-(1-cyclopentyl-1H-imidazol-2-yl)-2-ethoxyphenyl]methanol](/img/structure/B5410229.png)
![3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B5410239.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5410245.png)

![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate](/img/structure/B5410256.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B5410260.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5410263.png)
